![molecular formula C21H34O4 B034503 (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid CAS No. 100648-29-1](/img/structure/B34503.png)
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis of a compound includes understanding the starting materials, the conditions required for the reaction, and the yield of the product. Databases like ChemSynthesis provide synthesis references for various compounds.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Databases like ChemSpider provide physical properties for various compounds.Scientific Research Applications
Adipogenesis Inhibition
11-deoxy-11-methylene-PGD2: has been studied for its role in adipogenic program inhibition. It was found that when added during the differentiation phase, it contributes to the suppression of adipogenesis in 3T3-L1 cells . This compound, a chemically stable analog of PGD2, shows potential for therapeutic applications targeting obesity and metabolic disorders by modulating fat cell development.
Prostanoid Receptor Interaction
Research indicates that 11-deoxy-11-methylene-PGD2 affects the function of D-Prostanoid receptors, specifically DP1 and DP2 . These receptors are involved in various physiological processes, and the compound’s interaction with them could lead to new insights into the treatment of diseases related to these pathways.
Chemical Stability for Research
Due to its chemical stability, 11-deoxy-11-methylene-PGD2 serves as an excellent research tool for studying the effects of prostaglandin D2 without the complications of its short in vivo half-life . This stability allows for more accurate and reliable experimental results.
Mast Cell and Basophil Studies
Given that prostaglandin D2 is produced by mast cells and basophils, 11-deoxy-11-methylene-PGD2 could be used to investigate the role of these cells in immune responses and allergic reactions .
Mechanism of Action
Target of Action
The primary targets of 11-deoxy-11-methylene Prostaglandin D2 are the DP1 and DP2 receptors . These receptors are coupled to adenylyl cyclase and are present on eosinophils, basophils, and Th2 cells . The interaction with these receptors results in cell activation and migration .
Mode of Action
11-deoxy-11-methylene Prostaglandin D2 is a chemically stable, isosteric analogue of Prostaglandin 2 . It replaces the 11-keto group with an exocyclic methylene . This compound significantly stimulates the storage of fats, especially when the production of fats is suppressed in the presence of Indomethacin .
Biochemical Pathways
The compound is involved in the adipogenesis pathway . It stimulates the storage of fats, which is a crucial part of the adipogenesis process . The compound’s effect on this pathway is significant, especially when the production of fats is suppressed .
Pharmacokinetics
It is known to be a chemically stable compound . This stability likely contributes to its bioavailability and efficacy.
Result of Action
The compound’s action results in the stimulation of fat storage . This is particularly notable when the production of fats is suppressed, such as in the presence of Indomethacin . The compound’s action on the DP1 and DP2 receptors also results in cell activation and migration .
Action Environment
The action of 11-deoxy-11-methylene Prostaglandin D2 can be influenced by various environmental factors. For instance, the presence of Indomethacin, a nonsteroidal anti-inflammatory drug, can enhance the compound’s stimulatory effect on fat storage . .
properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
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